molecular formula C12H20INO3 B11816186 tert-butyl2-(iodomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate,Mixtureofdiastereomers

tert-butyl2-(iodomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate,Mixtureofdiastereomers

Cat. No.: B11816186
M. Wt: 353.20 g/mol
InChI Key: SVZZQMWNBGDULD-UHFFFAOYSA-N
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Description

cis-tert-Butyl 2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate: is a complex organic compound with a unique structure that includes a furo[2,3-c]pyrrole core

Preparation Methods

The synthesis of cis-tert-Butyl 2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate involves several steps. One common method includes the reaction of a furo[2,3-c]pyrrole derivative with an iodinating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the iodination process. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

cis-tert-Butyl 2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: Its derivatives are studied for potential biological activity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The iodomethyl group is particularly reactive, allowing the compound to participate in various chemical transformations. The pathways involved depend on the specific reactions and conditions under which the compound is used.

Comparison with Similar Compounds

Similar compounds include other furo[2,3-c]pyrrole derivatives with different substituents

Properties

IUPAC Name

tert-butyl 2-(iodomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20INO3/c1-12(2,3)17-11(15)14-6-8-4-9(5-13)16-10(8)7-14/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZZQMWNBGDULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(OC2C1)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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